molecular formula C31H52N3OPS B2419277 O-methyl P-(2,6-bis((dimethylamino)methyl)phenyl)-N-(2,4,6-tri-tert-butylphenyl)phosphonamidothioate CAS No. 313519-06-1

O-methyl P-(2,6-bis((dimethylamino)methyl)phenyl)-N-(2,4,6-tri-tert-butylphenyl)phosphonamidothioate

Cat. No.: B2419277
CAS No.: 313519-06-1
M. Wt: 545.81
InChI Key: LJYRUUFUPXLWHC-UHFFFAOYSA-N
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Description

O-methyl P-(2,6-bis((dimethylamino)methyl)phenyl)-N-(2,4,6-tri-tert-butylphenyl)phosphonamidothioate is a useful research compound. Its molecular formula is C31H52N3OPS and its molecular weight is 545.81. The purity is usually 95%.
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Properties

IUPAC Name

N-[[2,6-bis[(dimethylamino)methyl]phenyl]-methoxyphosphinothioyl]-2,4,6-tritert-butylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52N3OPS/c1-29(2,3)24-18-25(30(4,5)6)27(26(19-24)31(7,8)9)32-36(37,35-14)28-22(20-33(10)11)16-15-17-23(28)21-34(12)13/h15-19H,20-21H2,1-14H3,(H,32,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYRUUFUPXLWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)NP(=S)(C2=C(C=CC=C2CN(C)C)CN(C)C)OC)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52N3OPS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

O-methyl P-(2,6-bis((dimethylamino)methyl)phenyl)-N-(2,4,6-tri-tert-butylphenyl)phosphonamidothioate (CAS Number: 313519-06-1) is a complex organophosphorus compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C31H52N3OPS
  • Molecular Weight : 533.84 g/mol

The compound features a phosphonamidothioate functional group, which is significant for its biological activity. The presence of dimethylamino groups enhances its solubility and reactivity.

The biological activity of this compound may be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Organophosphorus compounds often act as inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine in synapses, affecting nerve signal transmission.
  • Antimicrobial Activity : Preliminary studies suggest that similar phosphonamidothioates exhibit antimicrobial properties against a range of pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Studies

  • Inhibition of Acetylcholinesterase :
    • A study demonstrated that phosphonamidothioates could inhibit AChE activity in vitro, leading to increased acetylcholine levels in neuronal cultures. This suggests potential applications in neurodegenerative diseases where cholinergic signaling is impaired.
  • Antimicrobial Efficacy :
    • Research evaluating the antimicrobial properties of related compounds showed significant activity against Gram-positive and Gram-negative bacteria. The exact mechanism was linked to membrane disruption and interference with cell wall synthesis.
  • Cytotoxicity Assessment :
    • Cytotoxicity assays conducted on various cancer cell lines indicated that the compound could induce apoptosis in a dose-dependent manner. The study highlighted the potential for developing this compound as an anticancer agent.

Comparative Biological Activity Table

Compound NameBiological ActivityMechanism
This compoundAChE InhibitionIncreased acetylcholine levels
Similar Phosphonamidothioate AAntimicrobialMembrane disruption
Related Organophosphate BCytotoxicityInduction of apoptosis

Synthesis and Characterization

The synthesis of this compound has been documented in various studies. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the compound.

Toxicological Studies

Toxicological evaluations indicate that while the compound exhibits promising biological activities, it also poses potential risks due to its organophosphate nature. Studies suggest careful handling and further assessment for safety in therapeutic applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.